molecular formula C19H20FNO4S B12135058 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(4-methoxybenzyl)benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(4-methoxybenzyl)benzamide

Cat. No.: B12135058
M. Wt: 377.4 g/mol
InChI Key: JXAFHDIWMOCHPE-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(4-methoxybenzyl)benzamide is a complex organic compound characterized by its unique structure, which includes a dioxidotetrahydrothiophene ring, a fluorinated benzamide group, and a methoxybenzyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(4-methoxybenzyl)benzamide typically involves multiple steps:

    Formation of the Dioxidotetrahydrothiophene Ring: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.

    Introduction of the Fluorinated Benzamide Group: The fluorinated benzamide can be synthesized by reacting 4-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Attachment of the Methoxybenzyl Group: The final step involves the nucleophilic substitution reaction where the methoxybenzyl group is introduced to the benzamide derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(4-methoxybenzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, particularly targeting the carbonyl groups.

    Substitution: The benzamide and methoxybenzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(4-methoxybenzyl)benzamide is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a valuable lead compound for drug discovery.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(4-methoxybenzyl)benzamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-chloro-N-(4-methoxybenzyl)benzamide: Similar structure but with a chlorine atom instead of a fluorine atom.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(4-hydroxybenzyl)benzamide: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(4-methoxybenzyl)benzamide is unique due to the combination of its dioxidotetrahydrothiophene ring, fluorinated benzamide group, and methoxybenzyl moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H20FNO4S

Molecular Weight

377.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-fluoro-N-[(4-methoxyphenyl)methyl]benzamide

InChI

InChI=1S/C19H20FNO4S/c1-25-18-8-2-14(3-9-18)12-21(17-10-11-26(23,24)13-17)19(22)15-4-6-16(20)7-5-15/h2-9,17H,10-13H2,1H3

InChI Key

JXAFHDIWMOCHPE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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